molecular formula C12H10ClNO2S2 B14561017 Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate CAS No. 61785-99-7

Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14561017
CAS No.: 61785-99-7
M. Wt: 299.8 g/mol
InChI Key: NPDXHWKADNANMD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorinated thiophene ring and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate is unique due to its combination of a chlorinated thiophene ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61785-99-7

Molecular Formula

C12H10ClNO2S2

Molecular Weight

299.8 g/mol

IUPAC Name

ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO2S2/c1-2-16-12(15)9-7-17-11(14-9)6-4-8-3-5-10(13)18-8/h3-7H,2H2,1H3

InChI Key

NPDXHWKADNANMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C=CC2=CC=C(S2)Cl

Origin of Product

United States

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